Acetamide

Description

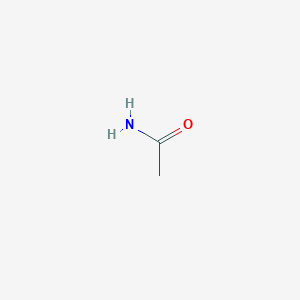

Structure

3D Structure

Properties

IUPAC Name |

acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H5NO/c1-2(3)4/h1H3,(H2,3,4) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DLFVBJFMPXGRIB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H5NO, Array, CH3CONH2 | |

| Record name | ACETAMIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/16061 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | ACETAMIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0233 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | acetamide | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Acetamide | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

74330-92-0 | |

| Record name | Acetamide, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=74330-92-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID7020005 | |

| Record name | Acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7020005 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

59.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Acetamide appears as colorless crystals with a mousy odor (NTP, 1999). Low toxicity., Colorless, deliquescent solid; [Hawley] Colorless crystals; [MSDSonline], Solid, COLOURLESS DELIQUESCENT CRYSTALS., Colorless crystals | |

| Record name | ACETAMIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/16061 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Acetamide | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/3385 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Acetamide | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031645 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | ACETAMIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0233 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | ACETAMIDE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/831 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Boiling Point |

430 °F at 760 mmHg (NTP, 1992), 222 °C at 760 mm Hg, 221.00 to 222.00 °C. @ 760.00 mm Hg, 222 °C, 430 °F | |

| Record name | ACETAMIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/16061 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Acetamide | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB02736 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | ACETAMIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4006 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Acetamide | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031645 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | ACETAMIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0233 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | ACETAMIDE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/831 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Solubility |

Very soluble (greater than or equal to 100 mg/mL at 72 °F) (NTP, 1992), In water, 7.05X10+5 mg/L at 24.5 °C, One gram dissolves in 0.5 mL water, 2 mL alcohol, 6 mL pyridine, Soluble in chloroform, glycerol, hot benzene, Slightly soluble in ether, 2250 mg/mL at 25 °C, Solubility in water, g/100ml: 200 | |

| Record name | ACETAMIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/16061 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Acetamide | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB02736 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | ACETAMIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4006 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Acetamide | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031645 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | ACETAMIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0233 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Density |

1.159 at 68 °F (NTP, 1992) - Denser than water; will sink, 1.159 at 20 °C/4 °C, 1.16 g/cm³, 1.159 | |

| Record name | ACETAMIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/16061 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | ACETAMIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4006 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | ACETAMIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0233 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | ACETAMIDE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/831 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Vapor Pressure |

1 mmHg at 149 °F (NTP, 1992), 0.04 [mmHg], 0.0182 mm Hg at 25 °C /OECD Guideline 104 (Vapor Pressure Curve)/, Vapor pressure, Pa at 65 °C: 133, 1 mmHg at 149 °F | |

| Record name | ACETAMIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/16061 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Acetamide | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/3385 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | ACETAMIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4006 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | ACETAMIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0233 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | ACETAMIDE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/831 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Color/Form |

Deliquescent hexagonal crystals, Trigonal monoclinic crystals from alcohol and ether | |

CAS No. |

60-35-5 | |

| Record name | ACETAMIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/16061 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Acetamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=60-35-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Acetamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000060355 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Acetamide | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB02736 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | acetamide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=25945 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Acetamide | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7020005 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Acetamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.430 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ACETAMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8XOE1JSO29 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | ACETAMIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4006 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Acetamide | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031645 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | ACETAMIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0233 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | ACETAMIDE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/831 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Melting Point |

180.1 °F (NTP, 1992), 81.16 °C, 82 - 83 °C, 81 °C, 180.1 °F | |

| Record name | ACETAMIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/16061 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Acetamide | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB02736 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | ACETAMIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4006 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Acetamide | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031645 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | ACETAMIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0233 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | ACETAMIDE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/831 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Foundational & Exploratory

Acetamide Synthesis via Ammonium Acetate Dehydration: A Technical Guide

This guide provides a comprehensive overview of the synthesis of acetamide from ammonium (B1175870) acetate (B1210297), tailored for researchers, scientists, and professionals in drug development. It covers the core reaction mechanism, thermodynamic and kinetic data, detailed experimental protocols, and visual representations of the chemical and procedural workflows.

Introduction

Acetamide (ethanamide, CH₃CONH₂) is a versatile organic compound derived from acetic acid, widely used as a solvent, plasticizer, and an intermediate in the synthesis of pharmaceuticals and other organic chemicals. One of the most fundamental methods for its preparation is the thermal dehydration of ammonium acetate. This process, while straightforward in principle, involves a delicate equilibrium that is highly dependent on reaction conditions.

Core Reaction Mechanism

The synthesis of acetamide from ammonium acetate is fundamentally a two-stage process. The first stage is an acid-base neutralization, followed by a temperature-dependent dehydration.

-

Formation of Ammonium Acetate: The process begins with the reaction between acetic acid (a weak acid) and ammonia (B1221849) (a weak base) to form the salt, ammonium acetate. This is an exothermic and spontaneous reaction.[1]

CH₃COOH + NH₃ ⇌ CH₃COONH₄

-

Thermal Dehydration: Upon heating, the ammonium acetate salt undergoes dehydration (elimination of a water molecule) to form acetamide.[2][3] This is an equilibrium reaction; therefore, the removal of water from the reaction mixture is crucial to drive the process toward the product and achieve high yields.[4]

CH₃COONH₄ ⇌ CH₃CONH₂ + H₂O

The overall mechanism involves the nucleophilic attack of the ammonia on the carbonyl carbon of acetic acid, leading to the formation of the ammonium acetate salt, which then dehydrates at elevated temperatures.

Caption: Reaction mechanism for acetamide synthesis.

Quantitative Data: Thermodynamics and Reaction Conditions

The efficiency of acetamide synthesis is highly dependent on temperature. While the initial formation of ammonium acetate is spontaneous at room temperature, the critical dehydration step requires significant thermal energy. Acetic acid has been shown to catalyze both the forward reaction (dehydration) and the reverse reaction (hydrolysis of acetamide).[5][6]

| Parameter | Value | Conditions / Notes | Source |

| ΔG (Ammonium Acetate Formation) | -34.7 kJ | At 20°C. Indicates a spontaneous reaction. | [1] |

| ΔH (Ammonium Acetate Formation) | -51.7 kJ | At 20°C. Indicates an exothermic reaction. | [1] |

| Decomposition Temperature | Starts ~64-114°C | Significant mass loss observed between 110-150°C. | [7][8] |

| Reaction Temperature (Distillation) | 110°C - 140°C | Temperature at the head of the column to remove water and excess acetic acid. | [5] |

| Product Distillation Temperature | 210°C - 216°C | Boiling range of near-pure acetamide. | [5][9] |

| Reported Yield | 87% - 90% | Based on a specific laboratory protocol involving fractional distillation. | [5] |

Experimental Protocols

The following protocol is based on the procedure published in Organic Syntheses, which details the formation of acetamide from glacial acetic acid and an ammonia source, followed by purification via fractional distillation.[5]

A. Reagents and Equipment

-

Reagents: Glacial Acetic Acid (50.0 moles, ~3 kg), Ammonium Carbonate (containing 23.5 moles of ammonia).

-

Equipment: 5-L round-bottom flask, 90 cm efficient fractionating column, condenser, receiver flask, 2-L distillation flask, heating mantle.

B. Synthesis Procedure

-

Reaction Setup: Place 3 kg of glacial acetic acid into the 5-L flask. Carefully add a quantity of ammonium carbonate equivalent to 400 g of ammonia.

-

Initial Distillation (Water Removal): Fit the flask with the fractionating column, condenser, and receiver. Heat the mixture to a gentle boil. Regulate the heating so that the distillation rate does not exceed 180 mL per hour.

-

Fraction 1: Continue the distillation for 8-10 hours, until the temperature at the head of the column reaches 110°C. This distillate (1400–1500 mL) is primarily a mixture of water and acetic acid.

-

Fraction 2: Change the receiver and gradually increase the heating. Continue distilling at a similar rate until the column head temperature reaches 140°C. This fraction (500–700 mL) is mostly acetic acid and can be reused.

-

Product Isolation: Transfer the remaining contents of the flask to a 2-L flask set up for fractional distillation with a 40-50 cm column and an air condenser.

-

Purification:

-

Collect the fraction boiling below 210°C separately.

-

The main fraction, which is nearly pure acetamide, distills at 210–216°C (yields 1150–1200 g).

-

Redistilling the initial fraction (below 210°C) can increase the total yield to 1200–1250 g.

-

C. Recrystallization (Optional, for High Purity)

-

For every 1 kg of acetamide, dissolve it in a hot mixture of 1 L of benzene (B151609) and 300 mL of ethyl acetate.

-

Upon cooling, pure acetamide will crystallize as colorless needles. The solvent can be recovered by distillation.[5]

Caption: Experimental workflow for acetamide synthesis.

References

- 1. echemi.com [echemi.com]

- 2. Ammonium Acetate: Properties, Production and Uses. [allen.in]

- 3. Ammonium acetate - Sciencemadness Wiki [sciencemadness.org]

- 4. water - Synthesizing Acetamide from vinegar & ammonium solution - Chemistry Stack Exchange [chemistry.stackexchange.com]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. scispace.com [scispace.com]

- 7. vinipul.com [vinipul.com]

- 8. Preparation of Porous Ceramsite with Ammonium Acetate as Low-Temperature Decomposition Foaming Agent and Its Sound Absorption Performance - PMC [pmc.ncbi.nlm.nih.gov]

- 9. quora.com [quora.com]

Acetamide: A Comprehensive Technical Guide for Laboratory Applications

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a thorough examination of the physical and chemical properties of acetamide, a compound of significant interest in research and pharmaceutical development. This document outlines its core characteristics, presents detailed experimental protocols for its analysis, and discusses its key chemical reactions, offering a valuable resource for laboratory professionals.

Core Physical and Chemical Properties

Acetamide, also known as ethanamide, is a simple amide derived from acetic acid.[1][2] It presents as a colorless, hygroscopic crystalline solid.[3][4] Pure acetamide is odorless, though it often exhibits a characteristic mousy odor due to impurities.[4][5]

Quantitative Physical and Chemical Data

The fundamental physical and chemical properties of acetamide are summarized in the tables below for easy reference and comparison.

Table 1: Physical Properties of Acetamide

| Property | Value | References |

| Molecular Formula | C₂H₅NO | [6][7] |

| Molecular Weight | 59.07 g/mol | [3][7] |

| Appearance | Colorless, deliquescent crystals | [3][6] |

| Odor | Odorless when pure; often has a mousy odor | [4][5] |

| Melting Point | 79 - 82.3 °C | [3][4][8][9] |

| Boiling Point | 221.2 - 222 °C (decomposes) | [3][8][10] |

| Density | 1.159 g/cm³ at 20 °C | [3][5] |

| Vapor Pressure | 1 mmHg at 65 °C | [3][11] |

| Refractive Index (nD) | 1.4274 at 78 °C | [8][12] |

| Crystal System | Trigonal (rhombohedral) | [13][14] |

Table 2: Solubility of Acetamide

| Solvent | Solubility | References |

| Water | 2000 g/L | [3][8] |

| Ethanol | 500 g/L | [3][8] |

| Pyridine | 166.7 g/L | [3][8] |

| Chloroform | Soluble | [3] |

| Glycerol | Soluble | [3] |

| Hot Benzene | Soluble | [3] |

| Ether | Slightly soluble | [3] |

Table 3: Chemical Properties of Acetamide

| Property | Value | References |

| pKₐ | ~16 | [15] |

| Acidity/Basicity | Neutral | [1] |

| Log P (Octanol/Water Partition Coefficient) | -1.26 | [3] |

Experimental Protocols

This section provides detailed methodologies for the determination of key physical properties and for carrying out characteristic chemical reactions of acetamide.

Determination of Physical Properties

Objective: To determine the melting point range of a solid acetamide sample.

Materials:

-

Melting point apparatus (e.g., Mel-Temp or similar)

-

Capillary tubes (sealed at one end)

-

Acetamide sample (powdered)

-

Mortar and pestle (if sample is not powdered)

-

Thermometer

Procedure:

-

Ensure the acetamide sample is a fine powder. If necessary, grind the crystals using a mortar and pestle.

-

Firmly press the open end of a capillary tube into the powdered sample, forcing a small amount of the solid into the tube.

-

Tap the sealed end of the capillary tube on a hard surface to pack the sample into the bottom. The packed sample should be approximately 2-3 mm in height.

-

Place the capillary tube into the sample holder of the melting point apparatus.

-

Set the heating rate to a rapid setting initially to approach the expected melting point quickly.

-

Observe the sample through the magnifying lens. When the sample begins to melt, record the temperature. This is the start of the melting range.

-

Continue heating and record the temperature at which the last solid crystal melts. This is the end of the melting range.

-

For a more accurate determination, repeat the procedure with a fresh sample, heating slowly (1-2 °C per minute) as the temperature approaches the previously observed melting range.[16][17]

Objective: To determine the boiling point of a liquid sample (note: acetamide is solid at room temperature and this method would apply to molten acetamide, though distillation is more common for determining the boiling point of substances that are solid at room temperature).

Materials:

-

Thiele tube

-

Mineral oil

-

Small test tube

-

Capillary tube (sealed at one end)

-

Thermometer

-

Bunsen burner or other heat source

-

Clamp and stand

Procedure:

-

Fill the Thiele tube with mineral oil to a level above the side arm.

-

Place a small amount of the liquid sample into the small test tube.

-

Invert a capillary tube (sealed end up) and place it into the test tube with the sample.

-

Attach the test tube to the thermometer using a rubber band, ensuring the sample is level with the thermometer bulb.

-

Suspend the thermometer and test tube assembly in the Thiele tube, with the oil level above the sample.

-

Gently heat the side arm of the Thiele tube with a Bunsen burner. The convection currents in the oil will ensure uniform heating.

-

As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.

-

Continue heating until a steady stream of bubbles is observed.

-

Remove the heat and allow the apparatus to cool slowly.

-

The boiling point is the temperature at which the bubbling stops and the liquid is drawn back into the capillary tube.[14]

Objective: To obtain the infrared spectrum of acetamide to identify its functional groups.

Materials:

-

FTIR spectrometer

-

Acetamide sample

-

Potassium bromide (KBr), spectroscopic grade

-

Mortar and pestle

-

Pellet press

Procedure (KBr Pellet Method):

-

Thoroughly dry the acetamide sample and KBr to remove any moisture, which can interfere with the spectrum.

-

In a mortar, grind a small amount of acetamide (1-2 mg) with approximately 100-200 mg of KBr.

-

Place a portion of the resulting fine powder into the pellet press.

-

Apply pressure to form a thin, transparent or translucent pellet.

-

Place the KBr pellet in the sample holder of the FTIR spectrometer.

-

Acquire the infrared spectrum according to the instrument's operating procedure.

Objective: To obtain the ¹H and ¹³C NMR spectra of acetamide for structural elucidation.

Materials:

-

NMR spectrometer

-

NMR tube

-

Deuterated solvent (e.g., DMSO-d₆, CDCl₃)

-

Acetamide sample

-

Pipette

Procedure:

-

Dissolve a small amount of acetamide (5-10 mg for ¹H NMR, 20-50 mg for ¹³C NMR) in approximately 0.5-0.7 mL of a suitable deuterated solvent in a small vial.

-

Transfer the solution into a clean, dry NMR tube using a pipette.

-

Place the NMR tube in the spectrometer's probe.

-

Acquire the ¹H and ¹³C NMR spectra according to the instrument's standard operating procedures. The choice of solvent can affect the chemical shifts, particularly of the N-H protons.[3]

Key Chemical Reactions

Objective: To synthesize acetamide by the dehydration of ammonium (B1175870) acetate (B1210297).

Materials:

-

Ammonium acetate

-

Glacial acetic acid

-

Distillation apparatus (round-bottom flask, fractionating column, condenser, receiving flask)

-

Heating mantle

Procedure:

-

In a round-bottom flask, combine ammonium acetate and an equimolar amount of glacial acetic acid. The acetic acid acts as a catalyst.[5][6]

-

Assemble the distillation apparatus.

-

Gently heat the mixture to boiling.

-

Water will begin to distill off as a result of the dehydration of ammonium acetate.

-

Continue the distillation, collecting the water in the receiving flask.

-

After the water has been removed, the temperature will rise. The remaining mixture in the distillation flask is crude acetamide.

-

The crude acetamide can be purified by fractional distillation or recrystallization.[6]

References

- 1. ajsonline.org [ajsonline.org]

- 2. youtube.com [youtube.com]

- 3. benchchem.com [benchchem.com]

- 4. Lab Report Boiling Point and Melting Point - 2353 Words | Bartleby [bartleby.com]

- 5. scispace.com [scispace.com]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. phillysim.org [phillysim.org]

- 8. electronicsandbooks.com [electronicsandbooks.com]

- 9. resources.finalsite.net [resources.finalsite.net]

- 10. m.youtube.com [m.youtube.com]

- 11. quora.com [quora.com]

- 12. Acetamide | CH3CONH2 | CID 178 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. nopr.niscpr.res.in [nopr.niscpr.res.in]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. pubs.usgs.gov [pubs.usgs.gov]

- 16. chem.ucalgary.ca [chem.ucalgary.ca]

- 17. jan.ucc.nau.edu [jan.ucc.nau.edu]

acetamide molecular structure and bonding characteristics

An In-depth Technical Guide to the Molecular Structure and Bonding Characteristics of Acetamide

Introduction

Acetamide (IUPAC name: ethanamide) is the simplest amide derived from acetic acid, with the chemical formula CH₃CONH₂.[1][2] As a fundamental organic molecule, it serves as a crucial model for understanding the peptide bond (C(=O)N-H) which is essential to the structure of proteins and polypeptides.[3] Its structural and bonding characteristics have been extensively studied using a variety of experimental and computational methods. This guide provides a detailed overview of the molecular structure, bonding parameters, and the experimental protocols used for their determination, tailored for researchers in chemistry and drug development.

Molecular Structure and Hybridization

The acetamide molecule consists of a methyl group (-CH₃) and an amino group (-NH₂) attached to a carbonyl group (C=O).[1][4] The core amide functional group (-CONH₂) is planar.[5] This planarity is a consequence of resonance, where the lone pair of electrons on the nitrogen atom is delocalized into the carbonyl pi-system.

This electron delocalization creates a partial double bond character between the carbon and nitrogen atoms and is key to its chemical properties.[6] As a result of this resonance, both the carbonyl carbon and the nitrogen atom are sp² hybridized.[7] The methyl carbon, as expected, is sp³ hybridized. The geometry around the sp² hybridized carbonyl carbon is trigonal planar.[8]

Caption: Logical map of atomic hybridization and bonding in the acetamide molecule.

Quantitative Bonding Data

The precise bond lengths and angles in acetamide have been determined experimentally. It is important to note that these values can differ slightly depending on the physical state (gas, liquid, or solid) due to intermolecular forces, primarily hydrogen bonding in the solid state.[3] The data presented below is a compilation from various experimental sources.

| Bond | Bond Length (Å) | Source | Bond Angle | Angle (°) | Source |

| C=O | 1.220 - 1.243 | [2] | O=C-N | ~122.0 | |

| C-N | 1.325 - 1.380 | [2][8] | C-C-N | 115.1 | |

| C-C | 1.519 | C-C-O | 122.9 | ||

| N-H | ~1.022 | H-N-H | ~116.0 | ||

| C-H | ~1.124 | H-C-H | ~109.5 | N/A |

Experimental Protocols

The determination of acetamide's molecular structure relies on several key analytical techniques.

Diffraction Methods (X-ray and Neutron)

Diffraction techniques are paramount for determining the three-dimensional arrangement of atoms in a crystalline solid.

-

Principle: An ordered crystal lattice diffracts a beam of X-rays or neutrons in specific directions. The resulting diffraction pattern is used to calculate an electron density map (for X-rays) or nuclear position map (for neutrons) of the molecule, from which atomic coordinates, bond lengths, and bond angles are derived.

-

Methodology:

-

Crystal Growth: High-quality single crystals of acetamide are grown, often by slow evaporation from a suitable solvent.

-

Data Collection: The crystal is mounted on a goniometer in a diffractometer. It is then rotated while being irradiated with a monochromatic beam of X-rays or neutrons. A detector records the intensity and position of the diffracted beams. For low-temperature studies, the crystal is maintained at a constant cryogenic temperature (e.g., 23 K or 108 K) using a cryostream.[3]

-

Structure Solution and Refinement: The diffraction data is processed to solve the phase problem and generate an initial structural model. This model is then refined using least-squares algorithms to achieve the best fit between the observed and calculated diffraction patterns, yielding the final atomic coordinates.[3]

-

Spectroscopic Methods

Spectroscopy provides valuable information about the bonding environment and functional groups present in the molecule.

-

Infrared (IR) Spectroscopy:

-

Principle: IR spectroscopy measures the absorption of infrared radiation by the molecule, which causes vibrations of the chemical bonds (stretching, bending). The frequency of absorption is characteristic of the bond type and its environment.

-

Methodology: A sample of acetamide is prepared, typically as a solid mixed with potassium bromide (KBr) and pressed into a disc, or as a mull with Nujol.[9][10] The sample is placed in an IR spectrometer, and a spectrum is recorded, showing absorption bands corresponding to specific vibrations. For acetamide, characteristic peaks include N-H stretching (~3375 cm⁻¹), C=O stretching (~1671 cm⁻¹), and C-N stretching vibrations.[11][12]

-

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Principle: NMR spectroscopy exploits the magnetic properties of atomic nuclei (like ¹H and ¹³C). When placed in a strong magnetic field, these nuclei absorb radiofrequency radiation at specific frequencies (chemical shifts) that depend on their local electronic environment.

-

Methodology: A small amount of acetamide is dissolved in a deuterated solvent (e.g., D₂O or CDCl₃) to avoid solvent signal interference.[13][14] The solution is placed in a narrow NMR tube and inserted into the spectrometer. For ¹H NMR of acetamide, a singlet peak is typically observed for the methyl protons (~1.99 ppm) and broader signals for the amide protons.[15] In ¹³C NMR, distinct signals are observed for the methyl carbon (~24.03 ppm) and the carbonyl carbon (~180.16 ppm).[15] Advanced 2D NMR techniques like TOCSY can also be employed for more detailed structural assignments.[15]

-

Caption: Experimental workflow for the structural elucidation of acetamide.

Conclusion

The molecular structure of acetamide is well-characterized, featuring a planar sp² hybridized amide group that is central to its properties. The delocalization of the nitrogen lone pair results in a C-N bond with significant partial double bond character, influencing its geometry and reactivity. A combination of diffraction and spectroscopic techniques provides a comprehensive and consistent picture of its bonding characteristics. This understanding is fundamental not only for the chemistry of amides but also as a foundational model for the more complex peptide structures encountered in drug development and biochemistry.

References

- 1. Acetamide: Structure, Properties and Uses [allen.in]

- 2. Acetamide - Wikipedia [en.wikipedia.org]

- 3. researchgate.net [researchgate.net]

- 4. Acetamide: Properties, Uses, Safety, and Key Chemistry Facts [vedantu.com]

- 5. medium.com [medium.com]

- 6. quora.com [quora.com]

- 7. homework.study.com [homework.study.com]

- 8. Page loading... [guidechem.com]

- 9. Acetamide(60-35-5) 1H NMR spectrum [chemicalbook.com]

- 10. Acetamide(60-35-5) IR Spectrum [m.chemicalbook.com]

- 11. Infrared Spectra: IR Energy Activates Molecular Vibrations [sites.science.oregonstate.edu]

- 12. researchgate.net [researchgate.net]

- 13. hmdb.ca [hmdb.ca]

- 14. researchgate.net [researchgate.net]

- 15. bmse000825 Acetamide at BMRB [bmrb.io]

An In-depth Technical Guide to the Solubility of Acetamide in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of acetamide in a variety of common organic solvents. The following sections detail quantitative solubility data, in-depth experimental protocols for solubility determination, and a visual representation of the experimental workflow. This information is intended to support research and development activities where acetamide is utilized as a reactant, solvent, or formulation component.

Quantitative Solubility of Acetamide

The solubility of acetamide in various organic solvents is a critical parameter for its application in chemical synthesis, formulation, and analytical chemistry. The following tables summarize the available quantitative solubility data.

Table 1: Solubility of Acetamide in Various Organic Solvents

| Solvent | Chemical Formula | Solubility ( g/100 mL) | Temperature (°C) |

| Ethanol | C₂H₅OH | 50.0[1][2] | 25 |

| Pyridine | C₅H₅N | 16.67[1][2] | 25 |

| Chloroform | CHCl₃ | Soluble[1] | Not Specified |

| Glycerol | C₃H₈O₃ | Soluble[1] | Not Specified |

| Benzene (hot) | C₆H₆ | Soluble[1] | Not Specified |

| Diethyl Ether | (C₂H₅)₂O | Slightly Soluble[1] | Not Specified |

| Acetone | C₃H₆O | Soluble[3] | Not Specified |

| Ethyl Acetate | C₄H₈O₂ | Soluble[3] | Not Specified |

| Dichloromethane | CH₂Cl₂ | Soluble[3] | Not Specified |

| Dimethyl Sulfoxide (DMSO) | C₂H₆OS | Soluble[3] | Not Specified |

Note: "Soluble" indicates that while quantitative data is not consistently reported, the substance is known to dissolve readily in the specified solvent. "Slightly soluble" suggests a low but measurable solubility. For precise applications, experimental determination of solubility under specific process conditions is recommended.

Experimental Protocols for Solubility Determination

The determination of a compound's solubility is a fundamental experimental procedure. Below are detailed methodologies for three common and reliable techniques for quantifying the solubility of acetamide in organic solvents.

Gravimetric Method

The gravimetric method is a straightforward and widely used technique for determining the solubility of a solid in a liquid. It involves preparing a saturated solution, separating the dissolved solute from the undissolved solid, and then determining the mass of the dissolved solute by evaporating the solvent.

Materials:

-

Acetamide (analytical grade)

-

Organic solvent of interest

-

Conical flasks with stoppers

-

Thermostatically controlled water bath or incubator

-

Filtration apparatus (e.g., syringe filters with appropriate membrane, or funnel with filter paper)

-

Pre-weighed evaporation dishes or beakers

-

Analytical balance (readable to at least 0.1 mg)

-

Oven

Procedure:

-

Preparation of a Saturated Solution:

-

Add an excess amount of acetamide to a known volume of the organic solvent in a conical flask. The presence of undissolved solid is crucial to ensure saturation.

-

Stopper the flask to prevent solvent evaporation.

-

Place the flask in a thermostatically controlled water bath or incubator set to the desired temperature.

-

Agitate the mixture for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached. Constant stirring or shaking is recommended.

-

-

Separation of the Saturated Solution:

-

Allow the undissolved solid to settle.

-

Carefully withdraw a known volume of the clear supernatant (the saturated solution) using a pre-heated or pre-cooled pipette to the experimental temperature to avoid precipitation.

-

Filter the withdrawn solution to remove any remaining solid particles.

-

-

Determination of Solute Mass:

-

Transfer the filtered saturated solution to a pre-weighed evaporation dish.

-

Carefully evaporate the solvent in a fume hood. For volatile solvents, this can be done at room temperature or with gentle heating. For less volatile solvents, an oven set to a temperature below the boiling point of the solvent and the melting point of acetamide can be used.

-

Once the solvent is completely evaporated, dry the dish containing the acetamide residue in an oven at a suitable temperature (e.g., 50-60°C) until a constant weight is achieved.

-

Cool the dish in a desiccator to room temperature before weighing.

-

-

Calculation of Solubility:

-

Calculate the mass of the dissolved acetamide by subtracting the initial weight of the empty dish from the final weight of the dish with the residue.

-

Express the solubility in grams of acetamide per 100 mL of the solvent.

-

UV-Vis Spectroscopic Method

This method is suitable when the solute (acetamide) has a chromophore that absorbs ultraviolet or visible light, and the solvent does not absorb in the same region. A calibration curve is first established to relate absorbance to concentration.

Materials:

-

Acetamide (analytical grade)

-

Organic solvent of interest (UV-grade)

-

UV-Vis spectrophotometer

-

Quartz cuvettes

-

Volumetric flasks and pipettes

-

Analytical balance

Procedure:

-

Preparation of a Calibration Curve:

-

Prepare a stock solution of a known concentration of acetamide in the chosen organic solvent.

-

Create a series of standard solutions of decreasing concentrations by serial dilution of the stock solution.

-

Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λmax) for acetamide in that solvent.

-

Plot a graph of absorbance versus concentration to create the calibration curve. The relationship should be linear and follow the Beer-Lambert law.

-

-

Preparation of a Saturated Solution:

-

Follow the same procedure as described in the gravimetric method (Section 2.1, step 1) to prepare a saturated solution of acetamide at a constant temperature.

-

-

Analysis of the Saturated Solution:

-

Withdraw a sample of the clear, filtered supernatant.

-

Dilute the saturated solution with a known volume of the solvent to bring its concentration within the linear range of the calibration curve.

-

Measure the absorbance of the diluted solution at the λmax.

-

-

Calculation of Solubility:

-

Use the equation of the line from the calibration curve (y = mx + c, where y is absorbance and x is concentration) to determine the concentration of the diluted solution.

-

Multiply the calculated concentration by the dilution factor to find the concentration of the original saturated solution. This concentration represents the solubility of acetamide in that solvent.

-

High-Performance Liquid Chromatography (HPLC) Method

HPLC is a highly sensitive and accurate method for determining solubility, especially for complex mixtures or when the solute concentration is very low. A calibration curve is also required for this technique.

Materials:

-

Acetamide (analytical grade)

-

Organic solvent of interest (HPLC-grade)

-

HPLC system with a suitable detector (e.g., UV-Vis or Diode Array)

-

Appropriate HPLC column

-

Mobile phase (a solvent or mixture of solvents that is compatible with the column and allows for good separation)

-

Volumetric flasks and pipettes

-

Analytical balance

-

Syringe filters for sample preparation

Procedure:

-

Method Development and Calibration:

-

Develop an HPLC method capable of separating and quantifying acetamide. This includes selecting an appropriate column, mobile phase, flow rate, and detector wavelength.

-

Prepare a series of standard solutions of acetamide in the chosen organic solvent and inject them into the HPLC system.

-

Generate a calibration curve by plotting the peak area (or height) against the corresponding concentration.

-

-

Preparation of a Saturated Solution:

-

Prepare a saturated solution of acetamide in the organic solvent as described in the gravimetric method (Section 2.1, step 1).

-

-

Sample Analysis:

-

Withdraw a sample of the clear, filtered supernatant.

-

Dilute the sample with the mobile phase to a concentration that falls within the linear range of the calibration curve.

-

Inject the diluted sample into the HPLC system and record the chromatogram.

-

-

Calculation of Solubility:

-

Determine the concentration of acetamide in the diluted sample by comparing its peak area to the calibration curve.

-

Calculate the original concentration of the saturated solution by multiplying the measured concentration by the dilution factor. This gives the solubility of acetamide.

-

Visualizing the Experimental Workflow

The following diagram illustrates the general workflow for determining the solubility of acetamide using an instrumental method like UV-Vis spectroscopy or HPLC.

Caption: Workflow for solubility determination.

This guide provides foundational knowledge on the solubility of acetamide in organic solvents. For critical applications, it is imperative to perform experimental validation under the specific conditions of temperature, pressure, and purity relevant to the intended process.

References

Spectroscopic Analysis of Acetamide: A Technical Guide

This in-depth technical guide provides a comprehensive overview of the spectroscopic data of acetamide, a primary amide and a versatile chemical compound. This document is intended for researchers, scientists, and drug development professionals, offering detailed information on Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) data of acetamide. The guide includes structured data tables, detailed experimental protocols, and visualizations to facilitate a deeper understanding of the spectroscopic characterization of this molecule.

Quantitative Spectroscopic Data of Acetamide

The following tables summarize the key spectroscopic data for acetamide, providing a clear and concise reference for its structural features.

Table 1: ¹H NMR Spectroscopic Data for Acetamide

| Chemical Shift (δ) ppm | Multiplicity | Assignment |

| ~2.0 | Singlet | CH₃ (Methyl protons) |

| ~6.5 - 7.5 | Broad Singlet | NH₂ (Amide protons) |

Note: The chemical shift of the amide protons (NH₂) can be broad and its position is highly dependent on the solvent and concentration.

Table 2: ¹³C NMR Spectroscopic Data for Acetamide

| Chemical Shift (δ) ppm | Assignment |

| ~22-24 | CH₃ (Methyl carbon) |

| ~175-180 | C=O (Carbonyl carbon) |

Table 3: IR Spectroscopic Data for Acetamide

| Wavenumber (cm⁻¹) | Vibration Mode | Description |

| 3350 - 3180 | N-H stretch | Two bands characteristic of a primary amide |

| ~2930 | C-H stretch | Methyl group |

| ~1670 | C=O stretch (Amide I band) | Carbonyl group |

| ~1600 | N-H bend (Amide II band) | Amide group |

| ~1420 | C-N stretch | Carbon-Nitrogen bond |

Table 4: Mass Spectrometry Data for Acetamide (Electron Ionization)

| m/z | Relative Intensity (%) | Assignment |

| 59 | 100 | [M]⁺ (Molecular ion)[1][2][3] |

| 44 | ~75 | [CH₂=C=O]⁺ or [H₂N-C=O]⁺ |

| 43 | ~60 | [CH₃-C=O]⁺ |

| 15 | ~20 | [CH₃]⁺ |

Experimental Protocols

The following are generalized protocols for the acquisition of spectroscopic data for a simple, soluble organic molecule like acetamide.

Nuclear Magnetic Resonance (NMR) Spectroscopy

2.1.1 ¹H NMR Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of acetamide in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, D₂O, or DMSO-d₆) in a standard 5 mm NMR tube. The choice of solvent is critical and can affect the chemical shifts, particularly of the labile amide protons.

-

Instrument Setup:

-

Place the NMR tube in the spectrometer.

-

Lock the spectrometer on the deuterium (B1214612) signal of the solvent.

-

Shim the magnetic field to achieve homogeneity and optimize the resolution.

-

-

Data Acquisition:

-

Acquire a standard one-dimensional proton spectrum.

-

A typical spectral width is -2 to 12 ppm.

-

The number of scans can range from 8 to 16 for a sample of this concentration.

-

-

Data Processing:

-

Apply Fourier transformation to the acquired Free Induction Decay (FID).

-

Phase the resulting spectrum.

-

Reference the spectrum using the residual solvent peak or an internal standard like tetramethylsilane (B1202638) (TMS) at 0.00 ppm.

-

Perform baseline correction.

-

Integrate the signals to determine the relative number of protons.

-

2.1.2 ¹³C NMR Spectroscopy

-

Sample Preparation: A higher concentration is generally required for ¹³C NMR. Dissolve 20-50 mg of acetamide in 0.6-0.7 mL of a deuterated solvent in a 5 mm NMR tube.

-

Instrument Setup: Follow the same locking and shimming procedures as for ¹H NMR.

-

Data Acquisition:

-

Acquire a proton-decoupled carbon spectrum. This is the standard experiment where all ¹H-¹³C couplings are removed, resulting in a singlet for each unique carbon atom.

-

A typical spectral width is 0 to 200 ppm.

-

Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 128 to 1024 or more) is necessary to achieve a good signal-to-noise ratio.

-

A relaxation delay (d1) of 1-2 seconds is commonly used.

-

-

Data Processing:

-

Apply Fourier transformation, phasing, referencing (using the solvent signal), and baseline correction as with ¹H NMR.

-

Infrared (IR) Spectroscopy

2.2.1 KBr Pellet Method (for solid samples)

-

Sample Preparation:

-

Grind 1-2 mg of dry acetamide with approximately 100-200 mg of dry potassium bromide (KBr) using an agate mortar and pestle until a fine, uniform powder is obtained.

-

Place the powder into a pellet press and apply pressure to form a thin, transparent pellet.

-

-

Data Acquisition:

-

Acquire a background spectrum of the empty sample compartment to account for atmospheric CO₂ and water vapor.[4]

-

Place the KBr pellet in the sample holder of the FT-IR spectrometer.

-

Acquire the sample spectrum. The instrument will automatically ratio the sample spectrum to the background spectrum to generate the final transmittance or absorbance spectrum.

-

2.2.2 Nujol Mull Method (for solid samples)

-

Sample Preparation: Grind a few milligrams of acetamide in an agate mortar. Add a drop or two of Nujol (mineral oil) and continue grinding to form a smooth, thick paste. Spread the mull thinly and evenly between two salt plates (e.g., NaCl or KBr).

-

Data Acquisition: Acquire the spectrum as described for the KBr pellet method. Note that the Nujol will show strong C-H stretching and bending bands in the spectrum, which may obscure signals from the analyte in those regions.

Mass Spectrometry (MS)

2.3.1 Electron Ionization (EI) Mass Spectrometry

-

Sample Introduction: Introduce a small amount of acetamide into the mass spectrometer. For a volatile solid like acetamide, this can be done using a direct insertion probe which is heated to vaporize the sample directly into the ion source.

-

Ionization:

-

In the ion source, the gaseous acetamide molecules are bombarded with a beam of high-energy electrons (typically 70 eV).[5]

-

This causes the ejection of an electron from the molecule, forming a positively charged molecular ion ([M]⁺).[6]

-

The high energy of the electrons also leads to the fragmentation of the molecular ion into smaller, characteristic fragment ions.[6]

-

-

Mass Analysis: The positively charged ions (molecular ion and fragment ions) are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer). The analyzer separates the ions based on their mass-to-charge ratio (m/z).

-

Detection: The separated ions are detected, and a mass spectrum is generated, which is a plot of the relative abundance of the ions versus their m/z ratio.

Visualizations

The following diagrams illustrate the logical workflows and relationships in the spectroscopic analysis of a chemical compound.

References

An In-depth Technical Guide to the Mechanism of Acetamide Hydrolysis Under Acidic Conditions

Audience: Researchers, scientists, and drug development professionals.

This guide provides a comprehensive examination of the acid-catalyzed hydrolysis of acetamide, detailing the reaction mechanism, kinetics, and relevant experimental procedures. The information is intended to serve as a technical resource for professionals in chemical and pharmaceutical research.

Introduction

Amides are among the most stable carboxylic acid derivatives, a characteristic underscored by their fundamental role in biochemistry as the peptide bonds that form the backbone of proteins. The hydrolysis of the amide bond is a critical reaction in both organic synthesis and biological processes. Understanding the mechanism of this transformation is essential for applications ranging from peptide sequencing to the design of prodrugs that are activated by hydrolysis.

This document focuses on the hydrolysis of acetamide (ethanamide) under acidic conditions, a classic example that illustrates the general principles of acid-catalyzed nucleophilic acyl substitution.

The A_AC2 Reaction Mechanism

The acid-catalyzed hydrolysis of acetamide proceeds via a bimolecular nucleophilic acyl substitution mechanism, commonly designated as the A_AC2 mechanism (Acid-catalyzed, Acyl-oxygen cleavage, 2nd order). The reaction involves several key equilibrium and rate-determining steps, ultimately converting the amide into a carboxylic acid and an ammonium (B1175870) ion.[1][2] The overall reaction is as follows:

CH₃CONH₂ + H₃O⁺ + H₂O → CH₃COOH + NH₄⁺

The mechanism is a multi-step process:

-

Protonation of the Carbonyl Oxygen: The reaction is initiated by the rapid and reversible protonation of the amide's carbonyl oxygen by an acid catalyst (e.g., H₃O⁺).[3] This step is crucial as it significantly increases the electrophilicity of the carbonyl carbon. Protonation occurs on the oxygen rather than the nitrogen because the nitrogen's lone pair is delocalized by resonance with the carbonyl group, making it less basic.[4]

-